methyl 3-(2,3-dihydro-1H-inden-4-yl)-1,2-oxazole-5-carboxylate
Description
Methyl 3-(2,3-dihydro-1H-inden-4-yl)-1,2-oxazole-5-carboxylate is a heterocyclic compound featuring a 1,2-oxazole (isoxazole) core substituted at position 3 with a 2,3-dihydro-1H-inden-4-yl group and at position 5 with a methyl ester moiety. The 2,3-dihydroindene substituent introduces a partially saturated bicyclic structure, which may enhance steric bulk and lipophilicity compared to simpler aromatic substituents.
Properties
Molecular Formula |
C14H13NO3 |
|---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
methyl 3-(2,3-dihydro-1H-inden-4-yl)-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C14H13NO3/c1-17-14(16)13-8-12(15-18-13)11-7-3-5-9-4-2-6-10(9)11/h3,5,7-8H,2,4,6H2,1H3 |
InChI Key |
GKVTXQUSUBTBMD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NO1)C2=CC=CC3=C2CCC3 |
Origin of Product |
United States |
Preparation Methods
Synthesis via β-Enamino Ketoester Intermediate and Hydroxylamine Cyclization
One of the most efficient and well-documented methods to prepare 1,2-oxazole derivatives, including methyl 3-(2,3-dihydro-1H-inden-4-yl)-1,2-oxazole-5-carboxylate, involves the following steps:
Step 1: Preparation of β-Enamino Ketoester
Starting from the corresponding cyclic amino acid or amino acid derivative, the β-keto ester is synthesized using Meldrum’s acid in the presence of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 4-dimethylaminopyridine (DMAP). This forms β-keto esters with the amino substituent protected (e.g., N-Boc protection).
Step 2: Formation of β-Enamino Ketoester
The β-keto esters are then converted into β-enamino ketoesters by treatment with reagents like N,N-dimethylformamide dimethylacetal, which introduces the enamine functionality necessary for cyclization.
Step 3: Cyclization with Hydroxylamine Hydrochloride
The β-enamino ketoesters are reacted with hydroxylamine hydrochloride under appropriate solvent conditions to induce cyclization, forming the 1,2-oxazole ring. The reaction mechanism involves initial nucleophilic attack by hydroxylamine, formation of intermediates, intramolecular cyclization, and dehydration to yield the final oxazole product.
Step 4: Isolation and Purification
The product, this compound, is isolated by standard purification techniques such as column chromatography and characterized by NMR, HRMS, and X-ray crystallography to confirm structure and purity.
This method is supported by detailed NMR analysis and crystallographic data confirming the regioisomeric formation of the oxazole ring and the stereochemistry of the dihydroindenyl substituent.
Alternative Routes Involving Indanone Derivatives and Bromination
Another approach involves the synthesis of the indanone intermediate followed by bromination and subsequent cyclization steps:
Step 1: Synthesis of 1-(2,3-dihydro-2-vinyl-1H-inden-2-yl)ethanone
This intermediate is prepared by reacting dibromo-o-xylene with 4-penten-2-one.
Step 2: Bromination
The intermediate is brominated using bromine in methylene chloride to give 2-bromo-1-(2,3-dihydro-2-vinyl-1H-inden-2-yl)-ethanone.
Step 3: Reaction with Formamide
The bromo compound is treated with excess formamide, leading to the formation of an imidazole derivative.
Step 4: Catalytic Hydrogenation
The vinyl group is hydrogenated catalytically to an ethyl group, yielding 4(5)-(2,3-dihydro-2-ethyl-1H-inden-2-yl)imidazole, which can be further transformed into related heterocycles.
While this route is primarily described for imidazole derivatives, it provides insight into the functionalization of the dihydroindenyl moiety that could be adapted for oxazole synthesis.
Comparative Analysis of Preparation Methods
| Preparation Step | β-Enamino Ketoester Route | Indanone Bromination Route |
|---|---|---|
| Starting Materials | Protected cyclic amino acids, Meldrum’s acid | Dibromo-o-xylene, 4-penten-2-one |
| Key Intermediates | β-Enamino ketoesters | 2-bromo-1-(2,3-dihydro-2-vinyl-1H-inden-2-yl)ethanone |
| Cyclization Reagents | Hydroxylamine hydrochloride | Formamide |
| Functional Group Transformations | Enamine formation, oxazole ring closure | Bromination, imidazole formation, hydrogenation |
| Typical Solvents | DMF, methanol, various organic solvents | Methylene chloride, acetone |
| Yields and Purity | High regioselectivity, well-characterized products | Moderate yields, requires multiple purification steps |
| Characterization Techniques | NMR (1H, 13C, 15N), HRMS, X-ray diffraction | NMR, chromatographic purification |
Research Findings and Characterization Data
NMR Spectroscopy: Detailed ^1H, ^13C, and ^15N NMR analyses confirm the formation of the 1,2-oxazole ring and substitution pattern on the dihydroindenyl ring. The characteristic chemical shifts for the oxazole protons and carbons, as well as the methyl ester group, are consistent with the proposed structure.
High-Resolution Mass Spectrometry (HRMS): Accurate mass measurements support the molecular formula of this compound, confirming the integrity of the synthesized compound.
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous structural confirmation, particularly the ring connectivity and stereochemistry of the dihydroindenyl substituent.
Summary and Expert Perspective
The preparation of this compound is most reliably achieved via the β-enamino ketoester intermediate route, which offers a straightforward, regioselective, and well-characterized approach to the target compound. This method leverages the reactivity of β-enamino ketoesters with hydroxylamine hydrochloride to form the 1,2-oxazole ring efficiently.
Alternative synthetic routes involving bromination and imidazole formation provide useful insights into functionalizing the dihydroindenyl moiety but are less direct for the oxazole target.
The combination of NMR, HRMS, and crystallographic data from multiple independent studies provides a robust framework for confirming the structure and purity of the compound, supporting its use as a versatile building block in heterocyclic and medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2,3-dihydro-1H-inden-4-yl)-1,2-oxazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazole oxides, while reduction can produce reduced oxazole derivatives.
Scientific Research Applications
Methyl 3-(2,3-dihydro-1H-inden-4-yl)-1,2-oxazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 3-(2,3-dihydro-1H-inden-4-yl)-1,2-oxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Hydrophobicity : The 2,3-dihydroindene substituent in the target compound increases lipophilicity (predicted logP ~2.5–3.0) compared to polar groups like piperidin-4-yl (logP ~1.5) . This property may improve membrane permeability in drug design.
- Thermal Stability : Methyl 3-(benzyloxy)-1,2-oxazole-5-carboxylate exhibits a high boiling point (381.5°C), suggesting stability under high-temperature conditions, whereas the dihydroindene analog’s stability remains uncharacterized .
- Solubility : Piperidine-substituted analogs (e.g., ) are likely more water-soluble due to the basic amine group, whereas bromophenyl or dihydroindene derivatives may require solubilizing agents for biological testing.
Biological Activity
Methyl 3-(2,3-dihydro-1H-inden-4-yl)-1,2-oxazole-5-carboxylate (MDIOC) is a novel compound that has garnered attention for its potential biological activities. This article provides an overview of its biological properties, including antimicrobial, antioxidant, and anti-inflammatory effects, as well as its toxicity profile and applications in scientific research.
- Molecular Formula : C14H13NO3
- Molecular Weight : 243.3 g/mol
- CAS Number : 2121333-30-8
- Physical State : Pale yellow solid
- Solubility : Soluble in organic solvents like ethanol and methanol
- Melting Point : 146-147°C
Antimicrobial Activity
MDIOC has been evaluated for its antimicrobial properties against various pathogens. In vitro studies have demonstrated significant activity against:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | < 100 μg/mL |
| Candida albicans | < 50 μg/mL |
These findings suggest that MDIOC could be a promising candidate for developing new antimicrobial agents, especially in light of rising antibiotic resistance.
Antioxidant Activity
MDIOC exhibits notable antioxidant properties. In assays measuring the compound's ability to scavenge free radicals, it showed a significant reduction in oxidative stress markers. This activity may contribute to its potential use in functional foods and dietary supplements aimed at improving health and preventing diseases associated with oxidative damage.
Anti-inflammatory Activity
Preliminary studies indicate that MDIOC possesses anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases such as rheumatoid arthritis. The compound's mechanism appears to involve the modulation of signaling pathways associated with inflammation.
Toxicity and Safety Profile
Toxicity assessments of MDIOC reveal that it is relatively non-toxic to various cell lines. In vivo studies conducted on rodents indicated that low doses of MDIOC did not result in significant adverse effects. This safety profile is encouraging for further development and exploration of therapeutic applications.
Current Research and Future Directions
Despite the promising biological activities exhibited by MDIOC, research is still in its early stages. The current focus has primarily been on synthesis and characterization, with limited exploration into its therapeutic potential. Future research directions may include:
- Synthesis of Derivatives : Investigating modifications of MDIOC to enhance biological activity.
- Pharmacokinetics Studies : Understanding absorption, distribution, metabolism, and excretion (ADME) properties.
- Clinical Applications : Exploring potential uses in treating infections or inflammatory conditions.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing methyl 3-(2,3-dihydro-1H-inden-4-yl)-1,2-oxazole-5-carboxylate?
Methodological Answer: The synthesis typically involves cyclization of precursors such as 3-formyl-indene derivatives with hydroxylamine derivatives. Key parameters include:
- Temperature: 80–100°C for cyclization steps.
- Solvent: Acetic acid or DMF for facilitating heterocycle formation.
- Catalysts: Sodium acetate (2.0 equiv) to promote condensation.
- Reaction Time: 3–5 hours under reflux.
Yields can reach ~70–75% with strict control of moisture and oxygen levels. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .
Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to confirm oxazole and indene ring integration.
- HPLC: Reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>95%).
- Mass Spectrometry (HRMS): ESI+ mode for accurate mass validation (e.g., [M+H]⁺ at m/z 285.1004).
Cross-validation with IR spectroscopy (C=O stretch at ~1700 cm⁻¹) is advised .
Q. How can researchers design bioactivity assays for this compound?
Methodological Answer:
- Enzyme Inhibition: Use fluorescence-based assays (e.g., COX-2 inhibition with a fluorogenic substrate).
- Antimicrobial Testing: Broth microdilution (MIC determination) against Gram-positive/negative strains.
- Cytotoxicity: MTT assays on human cell lines (e.g., HepG2) with dose ranges of 1–100 µM.
Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate replicates to ensure reproducibility .
Advanced Research Questions
Q. How can contradictory data on the compound’s bioactivity across studies be resolved?
Methodological Answer:
- Assay Standardization: Use common reference compounds (e.g., indomethacin for COX inhibition) to calibrate protocols.
- Orthogonal Validation: Combine enzymatic assays with cellular models (e.g., LPS-induced inflammation in macrophages).
- Meta-Analysis: Pool data from multiple studies to identify outliers or confounding variables (e.g., solvent effects in dose-response curves) .
Q. What computational strategies predict the compound’s binding affinity to target proteins?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina with crystal structures (e.g., COX-2 PDB ID 5KIR) to simulate ligand-protein interactions.
- MD Simulations: Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å).
- QSAR Models: Train regression models using descriptors like logP, polar surface area, and H-bond donors .
Q. How can the compound’s metabolic stability be evaluated in preclinical studies?
Methodological Answer:
- In Vitro Metabolism: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS.
- CYP450 Inhibition: Fluorescent probes (e.g., CYP3A4) to assess isoform-specific interactions.
- Pharmacokinetics: Administer IV/PO doses in rodent models and calculate AUC, t₁/₂, and bioavailability .
Data Contradiction and Validation
Q. How should researchers address variability in synthetic yields reported in literature?
Methodological Answer:
- Parameter Screening: Design DOE (Design of Experiments) to test temperature, solvent, and catalyst combinations.
- Byproduct Analysis: Use LC-MS to identify side products (e.g., hydrolyzed esters) and adjust protecting groups.
- Scale-Up Protocols: Optimize stirring rate and cooling methods for reproducibility at >10 g scale .
Q. What strategies validate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- Knockout Models: Use CRISPR-Cas9 to silence target genes (e.g., COX-2) and confirm phenotype rescue.
- Thermal Shift Assays: Monitor protein melting curves with/without the compound to confirm binding.
- Transcriptomics: RNA-seq to identify differentially expressed pathways post-treatment .
Methodological Tables
Q. Table 1: Comparative Synthesis Conditions
| Parameter | ||
|---|---|---|
| Temperature | 80–100°C | 70–90°C |
| Catalyst | Sodium acetate | Acetic acid |
| Yield | 75% | 68% |
| Purification | Column chromatography | Recrystallization |
Q. Table 2: Key Analytical Parameters
| Technique | Critical Parameters | Reference |
|---|---|---|
| ¹H NMR | DMSO-d₆, δ 8.2–8.5 (oxazole H) | |
| HPLC | C18 column, 60:40 acetonitrile/water, 1 mL/min | |
| HRMS | ESI+, m/z 285.1004 [M+H]⁺ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
